molecular formula C29H32ClN3O4 B1593514 Elomotecan CAS No. 220998-10-7

Elomotecan

Cat. No.: B1593514
CAS No.: 220998-10-7
M. Wt: 522.0 g/mol
InChI Key: KAQREZSTQZWNAG-GDLZYMKVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Elomotecan (BN80927) is a homocamptothecin (hCPT) analog belonging to the camptothecin (CPT) family, a class of topoisomerase inhibitors derived from the Camptotheca acuminata tree . It functions as a dual inhibitor of topoisomerase I (TOPO I) and II (TOPO II), disrupting DNA replication and inducing apoptosis in cancer cells . This compound demonstrates potent antiproliferative activity against diverse tumor cell lines, including multidrug-resistant models, and exhibits high in vivo efficacy in xenograft studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Elomotecan is synthesized through a series of chemical reactions involving the modification of the camptothecin structureThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperature and pressure to ensure the desired chemical transformations .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes multiple purification steps such as crystallization, filtration, and chromatography to obtain the final product in its pure form. The compound is then formulated into a suitable dosage form for clinical use .

Chemical Reactions Analysis

Structural Stability and Hydrolysis Reactions

Elomotecan’s β-hydroxylactone ring demonstrates reduced susceptibility to hydrolysis compared to camptothecin derivatives. This stability is critical for maintaining its active form in vivo:

  • Hydrolysis kinetics : The seven-membered ring undergoes slower pH-dependent hydrolysis than camptothecin’s six-membered analogue, delaying conversion to the inactive carboxylate form .

  • Impact on pharmacokinetics : Linear pharmacokinetics were observed in Phase I trials, with clearance (CL) inversely correlated with age (47% reduction at 60 years, 61% at 80 years) .

Table 1: Comparative Stability of this compound vs. Camptothecin

PropertyThis compoundCamptothecin
Lactone ring size7-membered6-membered
Hydrolysis rate (pH 7.4)SlowRapid
Plasma half-lifeProlongedShort

Metabolic Reactions

This compound undergoes hepatic metabolism primarily mediated by cytochrome P450 (CYP) enzymes, though specific isoforms remain uncharacterized in available literature. Key metabolic pathways inferred from structural analogs include:

  • Oxidation : Hydroxylation of aromatic rings or alkyl side chains.

  • Conjugation : Glucuronidation or sulfation of hydroxyl groups .

Table 2: Pharmacokinetic Parameters from Phase I Trials

Dose (mg)Clearance (L/h)Half-life (h)Severe Neutropenia (%)
60Age-dependent12.8 ± 4.220
75Age-dependent14.1 ± 5.035

Mechanistic Interactions with Topoisomerases

This compound inhibits Topo I by stabilizing DNA-enzyme complexes, leading to DNA strand breaks. Unlike camptothecins, it also catalytically inhibits Topo II without stabilizing cleavable complexes :

  • Topo I inhibition : 10-fold higher potency than SN38 (active metabolite of irinotecan) .

  • Topo II inhibition : Non-poisoning mechanism reduces off-target toxicity .

Synthetic and Analytical Considerations

While synthetic routes for this compound are not fully disclosed in public literature, its homocamptothecin backbone suggests multi-step synthesis involving:

  • Lactone ring formation : Cyclization under controlled conditions to stabilize the β-hydroxylactone.

  • Chiral center introduction : Asymmetric catalysis to achieve the required stereochemistry .

Analytical methods for reaction monitoring include:

  • Mass spectrometry (MS) : Detects fragmentation patterns to quantify reaction intermediates .

  • Computational modeling : Reaction path Hamiltonian (RPH) analysis predicts energy barriers for key steps like lactone formation .

Clinical Implications of Reactivity

The stability of this compound’s lactone ring correlates with its clinical profile:

  • Dosing : 60 mg every 3 weeks (recommended dose) balances efficacy and toxicity .

  • Toxicity profile : Lower incidence of severe nausea/vomiting (2%) compared to irinotecan, attributed to reduced hydrolysis-driven GI toxicity .

This compound’s chemical design optimizes both reactivity and stability, enabling sustained Topo I inhibition with manageable toxicity. Further studies are needed to elucidate its full metabolic pathway and synthetic methodology.

Scientific Research Applications

Elomotecan has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the inhibition of topoisomerases and the development of new anticancer agents.

    Biology: Investigated for its effects on cell proliferation, apoptosis, and DNA damage response in various cell lines.

    Medicine: Explored as a potential therapeutic agent for the treatment of advanced solid tumors and other malignancies.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems

Mechanism of Action

Elomotecan exerts its effects by inhibiting the activity of topoisomerases I and II, which are enzymes responsible for relieving the torsional strain in DNA during replication and transcription. By inhibiting these enzymes, this compound induces DNA damage, leading to cell cycle arrest and apoptosis in tumor cells. The compound’s ability to target both topoisomerases I and II provides a dual mechanism of action, enhancing its anticancer efficacy .

Comparison with Similar Compounds

Key Pharmacological Features:

  • Mechanism : Stabilizes TOPO I/II-DNA cleavage complexes, preventing DNA religation .
  • Clinical Phase : Phase I/II trials for advanced solid tumors and recurrent ovarian/peritoneal cancers .
  • Pharmacokinetics (PK) : Linear PK profile; clearance decreases with age (47% reduction at 60 years, 61% at 80 years) .
  • Dosing: Recommended dose (RD) of 60 mg via 30-minute intravenous infusion every 3 weeks .
  • Toxicity : Dose-limiting neutropenia (20% grade 4 at RD), with lower gastrointestinal toxicity compared to early CPT analogs .
  • Efficacy : 41.7% disease stabilization (mean duration: 123.6 days) in Phase I .

Structural and Functional Analogues

Elomotecan is compared with other CPT derivatives and dual topoisomerase inhibitors (Table 1):

Table 1: Comparison of this compound with Similar Compounds

Compound Target Mechanism Clinical Phase Key Toxicity Efficacy Notes
This compound TOPO I/II Dual inhibition; stabilizes cleavage complexes Phase I/II Neutropenia (grade 4: 20%) 41.7% stable disease in advanced tumors
Diflomotecan TOPO I hCPT analog; oral bioavailability Phase I Neutropenia High oral efficacy; less GI toxicity
Gimatecan TOPO I Oral lipophilic CPT analog Phase II Myelosuppression Active in ovarian cancer
TAS-103 TOPO I/II Intercalates DNA; dual inhibition Phase I/II Hematologic toxicity Under evaluation in NCT04254640
Aclurubicin TOPO I/II Anthracycline; intercalation Phase II Cardiotoxicity Used in hematologic malignancies

Key Differentiators

Mechanism of Action

  • This compound uniquely inhibits both TOPO I and II, enhancing cytotoxicity across tumor types, including resistant strains . In contrast, Diflomotecan and Gimatecan target only TOPO I .
  • TAS-103 and Aclurubicin also dual-target TOPO I/II but via DNA intercalation, which may increase off-target effects .

Toxicity Profile

  • This compound’s primary toxicity is neutropenia, with minimal severe gastrointestinal effects compared to early CPT analogs like sodium CPT (severe hemorrhagic cystitis and myelotoxicity) .
  • Diflomotecan shares neutropenia risk but avoids gastrointestinal toxicity due to optimized formulation . Aclurubicin carries cardiotoxicity risks common to anthracyclines .

Pharmacokinetics

  • This compound’s linear PK and age-dependent clearance contrast with Gimatecan’s lipophilicity-driven tissue distribution .
  • Oral administration is feasible for Diflomotecan and Gimatecan, whereas this compound requires intravenous delivery .

Clinical Efficacy

  • In Phase II, Gimatecan demonstrated activity in recurrent ovarian cancer but with higher myelosuppression .

Advantages and Limitations

  • This compound : Superior potency in dual TOPO inhibition but requires IV administration. Age-adjusted dosing mitigates toxicity risks .
  • Diflomotecan : Oral route advantages but narrower mechanistic scope .
  • TAS-103/Aclurubicin : Broader DNA interaction mechanisms but higher toxicity liabilities .

Biological Activity

Elomotecan, also known as BN 80927, is a novel compound derived from the camptothecin family, specifically designed to target topoisomerases I and II, which are crucial enzymes involved in DNA replication and transcription. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacokinetics, efficacy in clinical trials, and potential mechanisms of action.

Pharmacokinetics and Dosage

A Phase I clinical trial evaluated the pharmacokinetic profile of this compound administered as a 30-minute intravenous infusion. The study included 56 patients with advanced solid tumors and assessed doses ranging from 1.5 to 75 mg every three weeks. Key findings included:

  • Linear Pharmacokinetics : this compound exhibited linear pharmacokinetics, with clearance rates decreasing with age. Specifically, clearance was reduced by 47% and 61% in patients aged 60 and 80 years, respectively, compared to those aged 30 years .
  • Toxicity Profile : The most significant dose-limiting toxicity was neutropenia, with severe (grade 4) neutropenia observed in 20% of the patients at the recommended dose (60 mg). Other adverse effects included asthenia (5%), nausea (2%), and vomiting (2%) .

Efficacy in Clinical Trials

This compound has shown promising antitumor activity across various studies:

  • Stable Disease : In the cohort receiving the recommended dose, 41.7% of patients achieved stable disease with a mean duration of 123.6 ± 43.4 days .
  • Comparison with Other Agents : this compound demonstrated higher potency in reducing tumor cell proliferation compared to other reference anticancer agents targeting topoisomerases I and II .

This compound's mechanism involves dual inhibition of topoisomerases I and II:

  • Topoisomerase Inhibition : It retains the topoisomerase I inhibitory action characteristic of camptothecin while also exhibiting catalytic inhibition of topoisomerase II. This dual action enhances its cytotoxic effects against various cancer cell lines .
  • Induction of Apoptosis : The compound induces apoptosis through mitochondrial pathways, which may contribute to its efficacy against resistant cancer cell lines .

Case Studies and Research Findings

Several studies have investigated this compound's biological activity:

Study Population Findings
Phase I Trial Patients with advanced solid tumorsEstablished pharmacokinetics; noted neutropenia as a primary toxicity; stable disease in 41.7% of patients.
Efficacy Study Various tumor modelsHigher potency than other topoisomerase inhibitors; significant reduction in tumor cell proliferation observed.
Mechanistic Study In vitro cancer cell linesDemonstrated dual inhibition of topoisomerases leading to increased apoptosis rates.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of action of Elomotecan, and how can it be experimentally validated?

this compound, a camptothecin analog, inhibits topoisomerase I by stabilizing the DNA-enzyme complex, leading to replication fork collapse and apoptosis. To validate this, researchers should employ in vitro assays such as DNA relaxation assays using purified topoisomerase I and plasmid DNA, supplemented with cytotoxicity testing in cancer cell lines (e.g., IC50 determination). Confirmation via Western blotting for DNA damage markers (e.g., γ-H2AX) is recommended .

Q. How should researchers design in vitro experiments to assess this compound’s efficacy?

Key parameters include:

  • Cell line selection : Use models relevant to this compound’s target (e.g., solid tumor-derived lines like HT-29 or HCT-116).
  • Dose-response curves : Include a minimum of five concentrations, with triplicate replicates per dose.
  • Controls : Negative (vehicle-only) and positive (e.g., irinotecan as a reference camptothecin analog).
  • Assay duration : Align with this compound’s pharmacokinetic profile (e.g., 72-hour exposure for apoptosis assays) .

Q. What strategies are effective for conducting literature reviews on this compound?

Use Boolean operators (e.g., "this compound AND (mechanism OR pharmacokinetics)") in databases like PubMed and Embase. Prioritize recent clinical trials (Phase I/II) and preclinical studies with robust methodology. Track citations of foundational papers (e.g., NCT01435096) to identify emerging trends. Maintain an annotated bibliography to map gaps, such as limited data on combination therapies .

Q. How can researchers validate the purity and stability of synthesized this compound batches?

Employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254–370 nm for camptothecins) and mass spectrometry for structural confirmation. Stability studies should test degradation under varying pH, temperature, and light conditions, adhering to ICH guidelines. Report purity thresholds (e.g., ≥95%) and batch-to-batch variability .

Advanced Research Questions

Q. How can contradictions in this compound’s efficacy data across preclinical studies be resolved?

Conduct a meta-analysis to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Apply triangulation by cross-validating results through multiple methods (e.g., in vivo xenograft models, pharmacokinetic-pharmacodynamic modeling). Address publication bias by including negative datasets from repositories like ClinicalTrials.gov .

Q. What are best practices for designing a Phase II clinical trial for this compound using the PICOT framework?

  • Population : Adults with refractory solid tumors (e.g., colorectal, ovarian).
  • Intervention : this compound administered intravenously at 10 mg/m² weekly.
  • Comparison : Standard-of-care (e.g., irinotecan + 5-FU).
  • Outcome : Progression-free survival (PFS) at 6 months.
  • Time : 24-month follow-up. Ensure blinding, randomization, and stratification by tumor type. Power calculations (α = 0.05, β = 0.2) should justify sample size .

Q. How can pharmacokinetic (PK) modeling optimize this compound dosing regimens?

Use non-compartmental analysis (NCA) for initial PK parameters (e.g., AUC, t½). Transition to population PK models (e.g., NONMEM) to account for interpatient variability. Incorporate covariates like hepatic function (critical for camptothecins) to personalize dosing. Validate models with external datasets to ensure generalizability .

Q. What methodological challenges arise when studying this compound in combination therapies?

Synergy assays (e.g., Chou-Talalay method) require careful calibration to avoid antagonistic artifacts. Preclinical studies should test sequence dependency (e.g., this compound before/after radiotherapy). Clinical trials must monitor overlapping toxicities (e.g., myelosuppression with platinum agents). Use factorial designs to isolate combination effects .

Q. Methodological Guidelines

  • Data Integrity : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Use electronic lab notebooks for traceability .
  • Statistical Rigor : Pre-specify endpoints and analysis plans to avoid p-hacking. Report confidence intervals and effect sizes .
  • Ethical Compliance : Obtain IRB approval for clinical data. Anonymize patient identifiers in shared datasets .

Properties

IUPAC Name

(20R)-6-chloro-20-ethyl-20-hydroxy-7-methyl-10-[(4-methylpiperidin-1-yl)methyl]-17-oxa-3,13-diazapentacyclo[11.9.0.02,11.04,9.015,21]docosa-1(22),2,4(9),5,7,10,15(21)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32ClN3O4/c1-4-29(36)12-26(34)37-15-21-22(29)10-25-27-20(14-33(25)28(21)35)19(13-32-7-5-16(2)6-8-32)18-9-17(3)23(30)11-24(18)31-27/h9-11,16,36H,4-8,12-15H2,1-3H3/t29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQREZSTQZWNAG-GDLZYMKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(=O)OCC2=C1C=C3C4=NC5=C(C=C(C(=C5)Cl)C)C(=C4CN3C2=O)CN6CCC(CC6)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(CC(=O)OCC2=C1C=C3C4=NC5=C(C=C(C(=C5)Cl)C)C(=C4CN3C2=O)CN6CCC(CC6)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176608
Record name Elomotecan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220998-10-7
Record name Elomotecan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220998107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elomotecan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Elomotecan
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44KA9Q75GT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.